(E)-3-((3,5-dimethylphenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile
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Description
(E)-3-((3,5-dimethylphenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C24H25N3S and its molecular weight is 387.55. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Properties
The chemical properties and synthesis processes of compounds similar to (E)-3-((3,5-dimethylphenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile have been explored in various studies. For instance, the reduction of (E)-3-aryl-2-(4-arylthiazol-2-yl)acrylonitriles with lithium aluminum hydride has been shown to afford (Z)-1-amino-3-aryl-2-(thiazol-2-yl)prop-1-ene derivatives, highlighting the chemical reactivity and potential applications of these compounds in organic synthesis (Frolov et al., 2005).
Corrosion Inhibition
Thiazoles, a core component of the compound , have been widely applied in the development of corrosion inhibitors. A study investigating the synthesis and corrosion inhibition ability of thiazoles on copper surfaces in acidic environments demonstrates their efficacy, with inhibition efficiencies around 90%. This suggests potential applications for this compound or related compounds in protecting metals from corrosion (Farahati et al., 2019).
Polymer Research
The study of nitrile sulphides, including polymer-bound variants, has implications for the development of new materials with specific chemical and physical properties. Copolymers of 5-isopropenyl- and 5-vinyl-1,3,4-oxathiazol-2-ones with styrene and methyl methacrylate, and their thermal decarboxylation to afford polymer-bound nitrile sulphides, highlight the versatility of these compounds in polymer chemistry (Mortier et al., 1987).
Fluorescence and Photophysics
The fluorescence behavior of compounds containing carbazole and acrylonitrile units, akin to the chemical structure of interest, has been studied for potential applications in materials science. The synthesis and investigation of a novel acrylic monomer-bearing carbazole chromophore, and its polymerization and photophysical properties, shed light on the structural factors influencing fluorescence, potentially guiding the design of new fluorescent materials (Cui et al., 2000).
Properties
IUPAC Name |
(E)-3-(3,5-dimethylanilino)-2-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3S/c1-16(2)9-19-5-7-20(8-6-19)23-15-28-24(27-23)21(13-25)14-26-22-11-17(3)10-18(4)12-22/h5-8,10-12,14-16,26H,9H2,1-4H3/b21-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKGUPQLEJPWSL-KGENOOAVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)CC(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)CC(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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